![molecular formula C10H6O4 B3122267 3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione CAS No. 30272-74-3](/img/structure/B3122267.png)
3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione
Descripción general
Descripción
3,7-Dihydrofuro2,3-fbenzofuran-2,6-dione is a heterocyclic organic compound with the molecular formula C10H6O4. It is known for its unique structure, which includes fused furan and benzofuran rings.
Mecanismo De Acción
Target of Action
Benzo[1,2-b:4,5-b’]difuran-2,6(3H,7H)-dione, also known as 3,7-Dihydrobenzo[1,2-b:4,5-b’]difuran-2,6-dione, is primarily used in the field of polymer solar cells . The compound’s primary targets are the highest occupied molecular orbital (HOMO) energy levels . These energy levels play a crucial role in the optical properties of the polymers .
Mode of Action
The compound interacts with its targets through a halogenation strategy , incorporating fluorine- and chlorine-substituted conjugated side chains . This interaction results in lower-lying HOMO energy levels, which significantly affect the optical properties of the polymers . Additionally, the intermolecular interactions induced by F (Cl)⋯H (O) and/or F (Cl)⋯F (Cl) promote more preferred polymeric chain stacking behavior .
Biochemical Pathways
The compound affects the polymer solar cell pathways . The downstream effects include the enhancement of short-circuit current (Jsc), and the lowering of the HOMO level of the resulting polymer to increase open-circuit voltage (Voc) .
Pharmacokinetics
The compound’s halogenation strategy and intermolecular interactions contribute to the efficiency of power conversion in these cells .
Result of Action
The compound’s action results in a higher power conversion efficiency (PCE) in non-fullerene polymer solar cells . Specifically, the fluorinated F10-based NF-PSC exhibited a PCE of 10.5% with a higher open circuit voltage (Voc) of 0.908 V . In the chlorinated polymer F11: m -ITIC-based device, a further higher Voc of 0.921 V with enhanced current density was achieved, resulting in a promising PCE of 11.37% .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. Notably, these performances were obtained without using any solvent additive or solvent annealing process, which is attractive to large area printing processing technology . This demonstrates that the compound is an efficient building block to construct highly efficient polymer donors for PSC applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,7-Dihydrofuro2,3-fbenzofuran-2,6-dione can be synthesized through the oxidation of benzofuran derivatives. The typical synthetic route involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for 3,7-dihydrofuro2,3-fThe key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Dihydrofuro2,3-fbenzofuran-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
3,7-Dihydrofuro2,3-fbenzofuran-2,6-dione has several scientific research applications:
Organic Electronics: The compound is used as a building block for n-type organic semiconductors in organic field-effect transistors (OFETs) and other electronic devices
Materials Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Chemistry: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Comparación Con Compuestos Similares
- Benzo[1,2-b:4,5-b’]difuran-2,6-dione
- 3,7-Dihydrobenzo[1,2-b:4,5-b’]difuran-2,6-dione
- 3,7-Dihydrobenzo2,3-fbenzofuran-2,6-dione
Uniqueness: 3,7-Dihydrofuro2,3-fbenzofuran-2,6-dione stands out due to its specific ring fusion pattern, which imparts unique electronic properties. This makes it particularly valuable in the field of organic electronics, where precise control over electronic properties is essential .
Propiedades
IUPAC Name |
3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9-3-5-1-7-6(2-8(5)14-9)4-10(12)13-7/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYVZXUUXPGQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(CC(=O)O3)C=C2OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is BDOPV considered a promising building block for n-type conjugated polymers?
A: BDOPV exhibits strong electron-accepting properties, making it suitable for designing n-type conjugated polymers. [, , ] This is crucial because n-type materials are less common than their p-type counterparts, despite being essential for various electronic applications.
Q2: How does the choice of donor unit in BDOPV-based polymers impact their performance?
A: Research shows that the donor unit significantly influences the polymer's morphology, charge transport properties, and ultimately, its performance in devices. For instance, using 3-dodecyl-2,2′-bithiophene as a donor unit resulted in a semi-crystalline polymer with higher electron mobility compared to a more amorphous polymer incorporating 9,9-dioctyl-fluorene. [] This highlights the importance of donor unit selection for optimizing desired properties.
Q3: Can BDOPV-based polymers be processed using environmentally friendly methods?
A: Yes, a recent study showcased the successful synthesis of a highly conductive n-type polymer, poly[(2,2'-(2,5-dihydroxy-1,4-phenylene)diacetic acid)-stat-3,7-dihydrobenzo[1,2-b:4,5-b']difuran-2,6-dione] (PDADF), through direct polymerization in water. [] This water-processable characteristic makes it a more sustainable alternative to polymers requiring harsh organic solvents for processing.
Q4: What are the potential applications of BDOPV-based n-type conjugated polymers?
A4: These polymers demonstrate promise in various applications, including:
- Organic Field-Effect Transistors (OFETs): BDOPV-based polymers exhibit balanced ambipolar charge transport, making them suitable for OFETs. []
- Thermoelectric Devices: The high electrical conductivity and promising thermoelectric properties of n-doped PBDF, a polymer incorporating the BDOPV unit, highlight its potential in thermoelectric applications, particularly for flexible and wearable devices. [, , ]
- Electronic Textiles: The development of highly conductive n-type polymer fibers from n-doped PBDF opens up possibilities for incorporating them into electronic textiles, complementing the existing p-type fibers and broadening the scope of this field. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


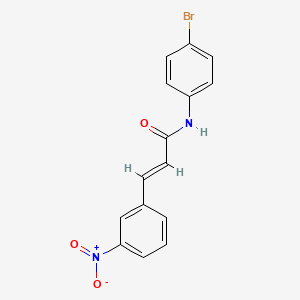

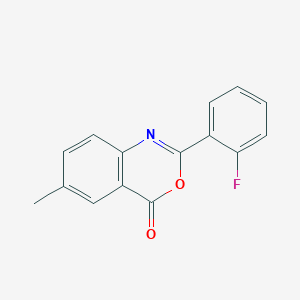
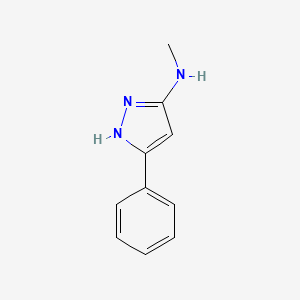
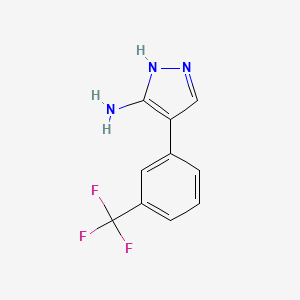
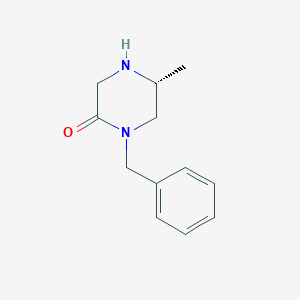
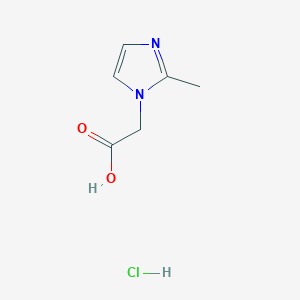
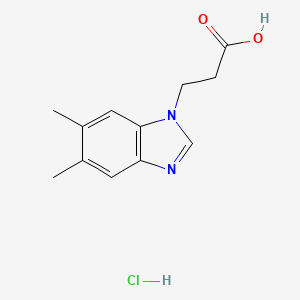


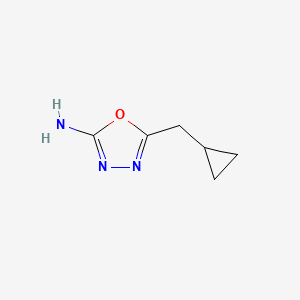
![Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B3122278.png)
![(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B3122280.png)

